2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane
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Overview
Description
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C4H8BFO2. It is a member of the dioxaborolane family, characterized by a boron atom bonded to two oxygen atoms and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid derivative with a fluorinating agent. One common method is the reaction of 4,5-dimethyl-1,3,2-dioxaborolane with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted dioxaborolanes.
Coupling Reactions: The major products are biaryl compounds or other coupled products, depending on the reactants used.
Scientific Research Applications
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Materials Science: It can be used in the preparation of advanced materials, including polymers and electronic materials.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling reactions, the boron atom participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The fluorine atom can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the fluorine atom.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring, offering different reactivity and applications.
Uniqueness
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is desired .
Properties
CAS No. |
86972-16-9 |
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Molecular Formula |
C4H8BFO2 |
Molecular Weight |
117.92 g/mol |
IUPAC Name |
2-fluoro-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H8BFO2/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3 |
InChI Key |
QOTJVDJWJKMCIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)C)C)F |
Origin of Product |
United States |
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